molecular formula C15H16N4O2S B11017930 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11017930
M. Wt: 316.4 g/mol
InChI Key: OHAUZXHAYLGYSF-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide: is a complex organic compound that features an indole ring system fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple stepsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinonoid structures.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry: In chemistry, N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: The compound has shown potential in biological research, particularly in the study of cell signaling pathways and enzyme inhibition. Its ability to interact with specific molecular targets makes it a valuable tool for probing biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its ability to induce non-apoptotic cell death in cancer cells, making it a promising candidate for the development of new anticancer drugs.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it has been shown to inhibit certain kinases, leading to the disruption of cell signaling and the induction of cell death .

Comparison with Similar Compounds

Uniqueness: N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of an indole ring and a thiadiazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C15H16N4O2S/c1-10-14(22-18-17-10)15(20)16-12-4-3-5-13-11(12)6-7-19(13)8-9-21-2/h3-7H,8-9H2,1-2H3,(H,16,20)

InChI Key

OHAUZXHAYLGYSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C3C=CN(C3=CC=C2)CCOC

Origin of Product

United States

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